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Compound of Interest

Compound Name:
(2-Amino-4-bromophenyl)

(phenyl)methanone

Cat. No.: B149506 Get Quote

A comprehensive guide to the characterization of (2-Amino-4-bromophenyl)
(phenyl)methanone derivatives for researchers, scientists, and drug development

professionals. This guide provides an objective comparison of their performance with

alternative compounds, supported by experimental data.

Introduction
(2-Amino-4-bromophenyl)(phenyl)methanone is a versatile scaffold in medicinal chemistry,

serving as a key intermediate in the synthesis of various biologically active compounds. The

presence of an amino group, a bromo substituent, and a benzophenone core allows for diverse

structural modifications, leading to derivatives with a wide range of pharmacological activities,

including antimicrobial and anticancer properties. This guide offers a comparative analysis of

these derivatives and related compounds, presenting their synthesis, characterization, and

biological performance.

Synthesis and Characterization
The synthesis of (2-Amino-4-bromophenyl)(phenyl)methanone and its derivatives typically

involves multi-step reactions. A general synthetic approach is outlined in the workflow diagram

below. Characterization of the synthesized compounds is crucial to confirm their structure and

purity, employing techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, Mass Spectrometry (MS), and elemental analysis.
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Table 1: Spectroscopic Data for Representative (2-
Aminophenyl)(phenyl)methanone Derivatives and
Analogs
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Comparative Biological Performance
Derivatives of (2-Amino-4-bromophenyl)(phenyl)methanone and related heterocyclic

compounds have been evaluated for various biological activities. The following table

summarizes their performance, providing a basis for comparison.

Table 2: Comparison of Biological Activities
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2,4-diamino-
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line.[6]

GI50 = 3.3 x 10-

8 M
[6]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are

protocols for key experiments cited in the evaluation of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

Preparation of Inoculum: A few colonies of the test microorganism are transferred to a sterile

broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.[7]

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

broth to achieve a range of concentrations.

Inoculation: Each well is inoculated with the standardized microbial suspension.[8]

Incubation: The plates are incubated at 37°C for 18-24 hours.

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that completely inhibits visible growth of the

microorganism.[7][9]

In Vitro Anticancer Activity (MTT Assay)
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for cell attachment.[10]
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Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for another 48-72 hours.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[10]

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a

solubilizing agent, such as DMSO.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The percentage of cell viability is calculated relative to

untreated control cells to determine the IC50 value.
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Caption: A generalized workflow for the synthesis of (2-Amino-4-bromophenyl)
(phenyl)methanone derivatives.
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Caption: A hypothetical signaling pathway illustrating the anticancer mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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